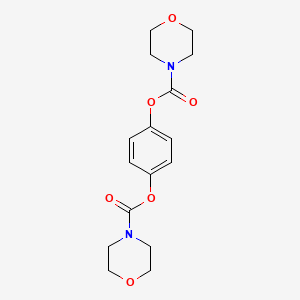
4-Morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs has been a topic of significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Morpholine Derivatives : Morpholine derivatives, such as 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, have been synthesized as important intermediates with potential anti-inflammatory and nitric oxide inhibitory activities. The synthetic process involves condensation, chlorination, and nucleophilic substitution, providing a pathway for creating compounds with significant biological activities (Lei et al., 2017).
- Development of Non-nitrogen Containing Morpholine Isosteres : Research into morpholine pharmacophores for PI3K and PIKKs inhibition identified the potential of non-nitrogen containing morpholine isosteres. These isosteres mimic the conformation of morpholine, demonstrating its utility in medicinal chemistry as a kinase hinge binder (Hobbs et al., 2019).
Biological and Pharmacological Applications
- Cathepsin S Inhibition : Morpholine-4-carboxylic acid derivatives have shown potent reversible inhibition of cathepsin S, an enzyme implicated in various diseases. These compounds' synthesis, including deuterium and carbon-14 labeling, provides tools for biological studies and potential therapeutic applications (Latli et al., 2012).
- Antimicrobial Modulation : 4-(Phenylsulfonyl) morpholine demonstrated modulating activity against multidrug-resistant strains of bacteria and fungi, highlighting the potential of morpholine derivatives in overcoming antibiotic resistance (Oliveira et al., 2015).
Mechanism of Action
Target of Action
, suggesting that this compound may interact with a variety of biological targets.
Mode of Action
. Given its structural similarity to other morpholine derivatives, it’s plausible that it interacts with its targets in a similar manner, potentially binding to active sites or allosteric sites of proteins or enzymes, thereby modulating their activity.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
. It’s likely that the effects are dependent on the specific biological targets and pathways it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
properties
IUPAC Name |
[4-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-15(17-5-9-21-10-6-17)23-13-1-2-14(4-3-13)24-16(20)18-7-11-22-12-8-18/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFOIQYNUJDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


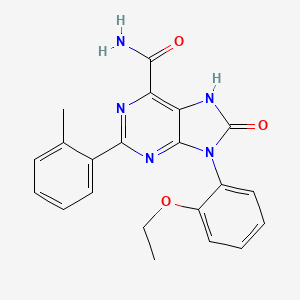
![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961580.png)
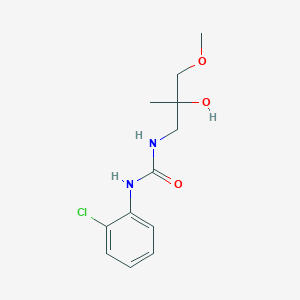
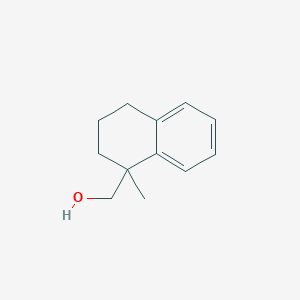

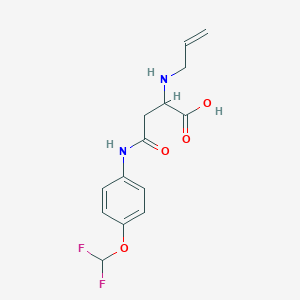
![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961587.png)
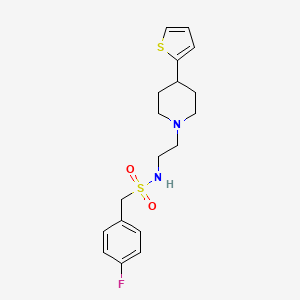
![3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2961591.png)
![2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2961592.png)

![5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961597.png)
